molecular formula C11H12ClNO3 B1274880 Methyl 3-(2-chloroacetamido)-4-methylbenzoate CAS No. 54941-43-4

Methyl 3-(2-chloroacetamido)-4-methylbenzoate

Cat. No. B1274880
CAS RN: 54941-43-4
M. Wt: 241.67 g/mol
InChI Key: URTXPUFVJPYMIP-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-4-methylbenzoate, also known as M3CMB, is a compound found in various natural sources, including plants and fungi. It has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antimicrobial Agent Development

The compound has been explored for its potential as an antimicrobial agent. Researchers have synthesized derivatives that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae. These derivatives also show antifungal properties against strains like Candida albicans and Aspergillus niger, comparable to fluconazole .

Anticancer Activity

Methyl 3-(2-chloroacetamido)-4-methylbenzoate derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain compounds exhibit potent activity against human colorectal carcinoma cell lines (HCT116), surpassing the efficacy of standard drugs like 5-FU .

Chemical Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex molecules. It has been used in the preparation of benzamide analogues, which are of interest due to their biological activities .

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTXPUFVJPYMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392319
Record name Methyl 3-(2-chloroacetamido)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloroacetamido)-4-methylbenzoate

CAS RN

54941-43-4
Record name Methyl 3-(2-chloroacetamido)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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